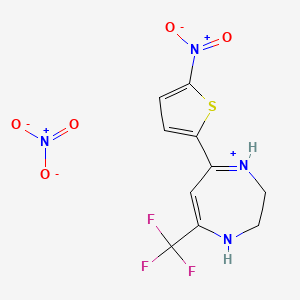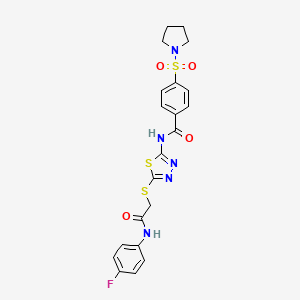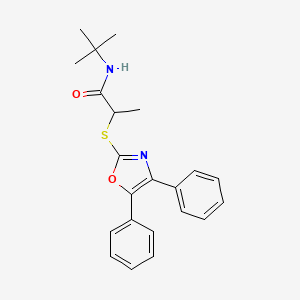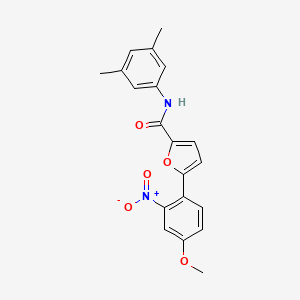
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,4-Difluorophenyl)-2-methylpropan-1-ol” is a chemical compound. Its structure would likely contain a 2,4-difluorophenyl group attached to a 2-methylpropan-1-ol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, was determined using single-crystal X-ray diffraction methods . The aromatic rings were effectively coplanar with an interplanar angle of 0.7(2)° .
科学的研究の応用
Environmental Impact and Degradation
Studies have focused on the environmental fate, degradation, and toxicity of chemicals structurally related to 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol, emphasizing the importance of understanding the environmental behavior of such compounds. Polyfluoroalkyl chemicals, which share some structural similarities with this compound, are noted for their persistence and ubiquity in the environment, leading to significant regulatory and scientific interest in their environmental fate and effects. These compounds, due to their resistance to degradation and potential bioaccumulation, pose challenges for environmental management and require thorough investigation to assess their impact on ecosystems and human health (Liu & Avendaño, 2013).
Toxicity and Human Health Risks
The potential human health risks associated with exposure to per- and polyfluoroalkyl substances (PFAS), which are structurally related to this compound, have been a focus of research. These compounds, including well-known examples like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been found in various environmental media and human tissues. Concerns over their persistence, bioaccumulation, and potential toxicity have led to a growing body of literature investigating their sources, fate, transport, and effects on human health and the environment (Wang et al., 2013).
Environmental Biodegradability and Remediation Efforts
The environmental persistence of fluorinated compounds similar to this compound has led to research into their biodegradability and the development of remediation techniques. Studies have investigated microbial degradation pathways and the potential for reducing the environmental and health risks associated with these substances. Understanding the mechanisms of microbial degradation and identifying effective remediation strategies are crucial for managing the environmental impacts of these persistent chemicals (Liu & Avendaño, 2013).
作用機序
特性
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSJRRIBSNMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368926-75-3 |
Source


|
| Record name | 2-(2,4-difluorophenyl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)

![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)





![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)
